苯氧基二苯基膦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

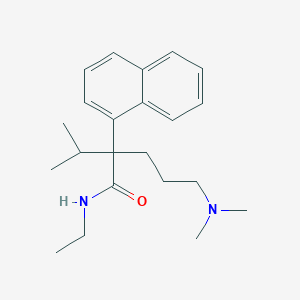

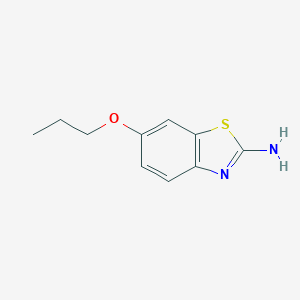

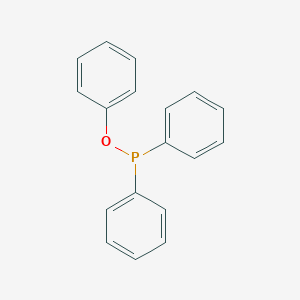

Phenoxydiphenylphosphine is a tertiary phosphine derivative that plays a significant role in organometallic chemistry and catalysis. Its unique structural and chemical properties make it a versatile ligand in various chemical reactions.

Synthesis Analysis

Phenoxydiphenylphosphine derivatives can be synthesized through various methods. For instance, Edwards et al. (1981) detailed the synthesis of tertiary phosphine complexes, including phenoxy derivatives, with uranium and thorium halides (Edwards, Andersen, & Zalkin, 1981). Huang and Zhong (2019) developed a metal-free synthesis of aryltriphenylphosphonium bromides, which can be further processed to obtain arylphenoxydiphenylphosphines (Huang & Zhong, 2019).

Molecular Structure Analysis

The molecular structure of phenoxydiphenylphosphine derivatives can vary. The crystal structure of certain derivatives, such as tetraphenoxy uranium complexes, shows unique geometries and bonding patterns (Edwards et al., 1981). Additionally, the X-ray structure of tris(3,5-dimethyl-4-methoxyphenyl)phosphine indicates unique structural features, such as the orientation of methoxy groups (Romain et al., 2000).

Chemical Reactions and Properties

Phenoxydiphenylphosphine participates in various chemical reactions due to its phosphine moiety. Darensbourg et al. (2000) explored the solution and solid-state structures of phosphine adducts of zinc bisphenoxide complexes, highlighting the role of phenoxydiphenylphosphine in CO2/epoxide copolymerization processes (Darensbourg et al., 2000).

Physical Properties Analysis

The physical properties of phenoxydiphenylphosphine derivatives depend on the specific compounds. Kwak et al. (2006) synthesized novel polyimides using a specific phenoxydiphenylphosphine derivative, revealing high glass-transition temperatures and excellent thermal stability (Kwak, Yeon, & Yoon, 2006).

Chemical Properties Analysis

The chemical properties of phenoxydiphenylphosphine are influenced by its functional groups and molecular structure. For example, the mass spectra of phenoxaphosphine derivatives, a related class, show unique fragmentation patterns under electron impact (Granoth et al., 1970).

科学研究应用

合成和功能化技术

苯氧基二苯基膦是合成和功能化各种含磷化合物的关键组分。Sevrain等(2017)的一项详细研究概述了膦酸(与膦衍生物具有相似的结构)在药物开发、材料科学和分析化学等不同领域的广泛应用。该综述重点介绍了膦酸的合成方法,这可能类似于苯氧基二苯基膦衍生物的合成和功能化方法,突出了它们在制备生物活性化合物、骨靶向剂和杂化材料中的重要性 (Sevrain、Berchel、Couthon和Jaffrès,2017).

生物正交化学

在生物正交化学领域,苯氧基二苯基膦及其类似物由于能够在活体系统中进行特异性和生物相容性反应而得到广泛应用。Heiss、Dorn和Prescher(2021)回顾了生物正交膦化学的进展,包括Staudinger连接以及它在标记生物分子用于各种生物和医学应用中的作用。这展示了该化合物在增强生物研究方法和开发新型诊断和治疗工具方面的效用 (Heiss、Dorn和Prescher,2021).

环境影响和分析

膦衍生物(包括苯氧基二苯基膦)的环境归宿和分析已成为相当大的研究兴趣。Glindemann等(2005)等研究深入探讨了膦在各种环境基质中的出现,阐明了膦排放的潜在大气影响及其在磷循环中的作用。此类研究强调了了解和监测膦化合物(包括苯氧基二苯基膦)的环境存在和影响的重要性,以确保生态安全和遵守环境法规 (Glindemann、Edwards、Liu和Kuschk,2005).

检测和诊断方法

膦及其衍生物的检测和诊断方法的开发突出了环境和毒理学研究中对灵敏和准确的分析技术的需求。Mohammadinejad等(2021)对检测金属磷化物和膦气的定量和定性方法进行了全面综述,重点介绍了气相色谱法和比色法的进展。这些检测策略对于磷化物相关化合物的中毒病例的有效临床治疗和环境监测至关重要 (Mohammadinejad、Salimiyan Rizi、Oskuee、Aryan、Meshkat、Ulianas和Rezayi,2021).

属性

IUPAC Name |

phenoxy(diphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDNYUVJHQABBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468332 |

Source

|

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenoxydiphenylphosphine | |

CAS RN |

13360-92-4 |

Source

|

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。